Cas no 33390-28-2 (10H-Benzo[b]xanthene-7,10,12-trione,6,11-bis(acetyloxy)-3,8-dimethoxy-1-methyl-)
![10H-Benzo[b]xanthene-7,10,12-trione,6,11-bis(acetyloxy)-3,8-dimethoxy-1-methyl- structure](https://it.kuujia.com/scimg/cas/33390-28-2x500.png)
33390-28-2 structure
Nome del prodotto:10H-Benzo[b]xanthene-7,10,12-trione,6,11-bis(acetyloxy)-3,8-dimethoxy-1-methyl-
10H-Benzo[b]xanthene-7,10,12-trione,6,11-bis(acetyloxy)-3,8-dimethoxy-1-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10H-Benzo[b]xanthene-7,10,12-trione,6,11-bis(acetyloxy)-3,8-dimethoxy-1-methyl-
- (6-acetyloxy-3,8-dimethoxy-1-methyl-7,10,12-trioxobenzo[b]xanthen-11-yl) acetate
- 33390-28-2
- DTXSID40187021
- (6-Acetyloxy-3,8-dimethoxy-1-methyl-7,10,12-trioxobenzo[b]xanthen-11-yl)acetate
- BRN 1444530
- Diacetyl-O-bikaverin
- 10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, diacetate
-
- Inchi: InChI=1S/C24H18O10/c1-9-6-12(30-4)7-14-16(9)21(29)19-22(32-10(2)25)17-13(27)8-15(31-5)20(28)18(17)23(24(19)34-14)33-11(3)26/h6-8H,1-5H3
- Chiave InChI: VPMKLJDGHWQNDH-UHFFFAOYSA-N
- Sorrisi: COC1C=C(C)C2C(C3C(OC(=O)C)=C4C(C=C(C(=O)C4=C(OC(=O)C)C=3OC=2C=1)OC)=O)=O
Proprietà calcolate
- Massa esatta: 466.08994
- Massa monoisotopica: 466.089997
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 34
- Conta legami ruotabili: 6
- Complessità: 938
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 132
- XLogP3: 2.5
Proprietà sperimentali
- Densità: 1.49
- Punto di ebollizione: 704.7°C at 760 mmHg
- Punto di infiammabilità: 303.5°C
- Indice di rifrazione: 1.635
- PSA: 131.5
10H-Benzo[b]xanthene-7,10,12-trione,6,11-bis(acetyloxy)-3,8-dimethoxy-1-methyl- Letteratura correlata
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
33390-28-2 (10H-Benzo[b]xanthene-7,10,12-trione,6,11-bis(acetyloxy)-3,8-dimethoxy-1-methyl-) Prodotti correlati
- 2034597-10-7(N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(methylsulfanyl)benzamide)
- 1806074-29-2(4-Chloro-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-acetic acid)
- 1806645-61-3(Ethyl 3-(3-chloropropanoyl)-2-cyanobenzoate)
- 2248338-28-3(4-Fluoro-2-methylbutan-1-ol)
- 1448078-41-8(N-cycloheptyl-1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-carboxamide)
- 2408973-23-7(tert-butyl N-{[4-(hydroxymethyl)oxan-4-yl](phenyl)methyl}carbamate)
- 920206-86-6(1-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(naphthalene-2-carbonyl)piperazine)
- 403830-13-7(2-(2E)-3-(2,4-dichlorophenyl)-1-hydroxyprop-2-en-1-ylidene-2,3-dihydro-1H-indene-1,3-dione)
- 1097125-82-0(4-fluoro-N,2-dimethylbenzene-1-sulfonamide)
- 1803995-61-0(3-(Aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carboxylic acid)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
